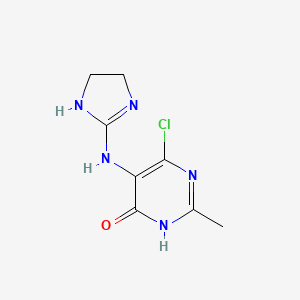

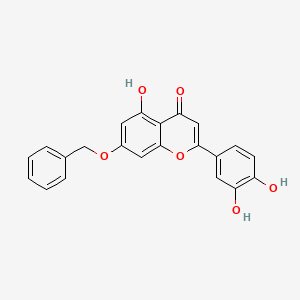

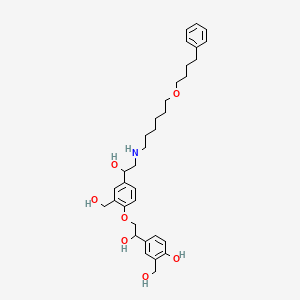

![molecular formula C17H27NO2 B589640 1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol CAS No. 132416-36-5](/img/structure/B589640.png)

1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol” is a compound that contains a nitroxyl radical known as TEMPO . TEMPO is a stable free radical compound first prepared by Lebelev and Kazarnovskii in 1960 . It’s persistent free radical nature has been attributed to the kinetic stability imparted by the presence of its bulky substituents .

Synthesis Analysis

The synthesis of TEMPO can be achieved by the condensation of 2,2,6,6-tetramethyl-4-piperidone (TAA) with hydrazine hydrate to form a hydrazone, which then undergoes high-temperature denitrogenation to produce 2,2,6,6-tetramethylpiperidine (TEMP), and finally oxidation to yield TEMPO .Molecular Structure Analysis

The molecular structure of TEMPO is characterized by the presence of four methyl groups that provide steric bulk around the oxygen . This steric crowding makes it physically difficult for the radical to react with another molecule .Chemical Reactions Analysis

TEMPO is widely used in the oxidation of several functional groups , particularly in the oxidation of primary and secondary alcohols . It is also used as a catalyst in various alcohol and polyol oxidation reactions . The TEMPO/NaClO/NaBr system is a recyclable oxidation system .Physical And Chemical Properties Analysis

TEMPO is an orange-red sublimable crystal or liquid that is soluble in water and organic solvents such as ethanol and benzene . It has a low toxicity and strong irritancy . Due to the steric effect of the four methyl groups, TEMPO is stable against light and heat .作用機序

Safety and Hazards

将来の方向性

The future directions of TEMPO research could involve its use in living free radical polymerization . The adduct, 2,2,6,6-tetramethyl-1-(1-phenethyloxy)piperidine (TMPEP), smoothly undergoes thermal fragmentation at temperatures approaching 140° C to afford an active carbon radical capable of initiating polymerization and a passive mediating nitroxyl radical to reversibly cap and preserve the propagating polymer chain .

特性

CAS番号 |

132416-36-5 |

|---|---|

分子式 |

C17H27NO2 |

分子量 |

277.408 |

IUPAC名 |

1-phenyl-2-(2,2,6,6-tetramethylpiperidin-1-yl)oxyethanol |

InChI |

InChI=1S/C17H27NO2/c1-16(2)11-8-12-17(3,4)18(16)20-13-15(19)14-9-6-5-7-10-14/h5-7,9-10,15,19H,8,11-13H2,1-4H3 |

InChIキー |

HTXYDPFOHWAMGH-UHFFFAOYSA-N |

SMILES |

CC1(CCCC(N1OCC(C2=CC=CC=C2)O)(C)C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-TERT-BUTYL-2,2,14,14-TETRAHOMO-2A,14A, DIOXACALIX[4]ARENE-TETRAACETIC ACID TETRA-TERT-BUTYL ESTER](/img/no-structure.png)

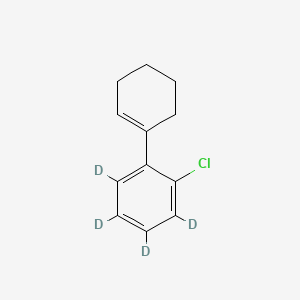

![8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B589563.png)